Cas no 80-59-1 (trans-2,3-Dimethylacrylic acid)

trans-2,3-Dimethylacrylic acid structure
80-59-1 structure
trans-2,3-Dimethylacrylic acid
80-59-1
C5H8O2
100.115821838379
MFCD00066864
34222
24900147

trans-2,3-Dimethylacrylic acid Properties

Names and Identifiers

    • Tiglic acid
    • (E)-2-Methylbut-2-enoic acid
    • alpha-Methylcrotonic acid
    • trans-2,3-Dimethylacrylic acid
    • trans-2-Methyl crotonic acid
    • TIGLIC ACID(RG)
    • (E)-2-methyl-2-butenoic acid
    • Cevadic acid
    • FEMA 3599
    • 2-Methylcrotonic Acid
    • Tiglinic acid
    • 2-Methyl-2-butenoic acid
    • trans-2-Methylcrotonic acid
    • trans-2-Methyl-2-butenoic acid
    • 2-methylbut-2-enoic acid
    • (E)-2,3-Dimethylacrylic acid
    • (E)-2-Methylcrotonic acid
    • tiglate
    • 2-Butenoic acid, 2-methyl-, (2E)-
    • Crotonic acid, 2-methyl-, (E)-
    • 2-Butenoic acid, 2-methyl-, (E)-
    • trans-alpha,beta-Dimethylacrylic acid
    • 2,3-Dime
    • (E)-2-Methyl-2-butenoic Acid
    • (2E)-2-Methyl-2-butenoic acid (ACI)
    • 2-Butenoic acid, 2-methyl-, (E)- (ZCI)
    • Crotonic acid, 2-methyl-, (E)- (8CI)
    • Tiglic acid (6CI, 7CI)
    • (E)-α-Methylcrotonic acid
    • NSC 44235
    • NSC 8999
    • trans-α,β-Dimethylacrylic acid
    • methyl methacrylic acid
    • Tiglinsaeure
    • +Expand
    • MFCD00066864
    • UIERETOOQGIECD-ONEGZZNKSA-N
    • 1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+
    • C(/C)(=C/C)\C(=O)O
    • 1236500

Computed Properties

  • 100.05200
  • 1
  • 2
  • 1
  • 100.05243
  • 7
  • 103
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 1
  • nothing
  • 0
  • 37.3

Experimental Properties

  • 1.03720
  • 37.30000
  • 9433
  • nD81 1.4342
  • Soluble in hot water
  • 82°C/8mmHg(lit.)
  • 61.0 to 66.0 deg-C
  • 101°C
  • 3599 | 2-METHYL-TRANS-2-BUTENOIC ACID
  • Oil
  • It is easily soluble in hot water, ethanol and ether, and slightly soluble in cold water.
  • Easily absorb moisture
  • pK (25°) 5.02
  • 0.969 g/mL at 25 °C(lit.)

trans-2,3-Dimethylacrylic acid Security Information

  • GHS05 GHS05
  • GQ5430000
  • 2
  • 8
  • S26; S36/37/39; S45; S24/25; S27
  • III
  • R36/37/38
  • Xi Xi
  • UN 3261 8/PG 2
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • 0-10°C
  • III
  • 34
  • Danger
  • Yes
  • 8

trans-2,3-Dimethylacrylic acid Customs Data

  • 29161980
  • China Customs Code:

    29161980

trans-2,3-Dimethylacrylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00365V-5g
Tiglic acid
80-59-1 98%
5g
$8.00 2024-04-21
A2B Chem LLC
AB47155-5g
Tiglic acid
80-59-1 98%
5g
$7.00 2024-04-19
abcr
AB119154-25 g
Tiglic acid, 98%; .
80-59-1 98%
25g
€54.60 2023-05-10
Chemenu
CM544111-500g
Tiglic acid
80-59-1 98%
500g
$87 2024-07-23
ChemScence
CS-W013715-100g
Tiglic acid
80-59-1 99.97%
100g
$50.0 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1505-1-20mg
Tiglic acid
80-59-1 98%
20mg
$20 2023-09-20
Cooke Chemical
A7695512-5g
Tiglic acid
80-59-1 98%
5g
RMB 23.20 2023-09-07
Crysdot LLC
CD13004138-1000g
(E)-2-Methylbut-2-enoic acid
80-59-1 97%
1000g
$374 2024-07-18
Enamine
EN300-370249-0.05g
(2E)-2-methylbut-2-enoic acid
80-59-1 95%
0.05g
$19.0 2023-07-08
eNovation Chemicals LLC
D409205-25g
Tiglic acid
80-59-1 97%
25g
$175 2022-09-09

trans-2,3-Dimethylacrylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Tripotassium phosphate Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ,  Water ;  1 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3, rt
Reference
Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups: A Classic Approach in a Different (Visible) Light
Speckmeier, Elisabeth; et al, ACS Catalysis, 2017, 7(10), 6821-6826

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium oxide ;  1 h, 200 °C
Reference
Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks
Zhou, Zhiyao ; et al, Nature Chemistry, 2023, 15(6), 856-861

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hexadecyltrimethylammonium bromide ,  Carbon monoxide ,  Sodium hydroxide Catalysts: Nickel cyanide (Ni(CN)2) Solvents: Toluene
Reference
Stereospecific nickel- and phase-transfer-catalyzed carbonylation of vinyl bromides and chlorides
Alper, Howard; et al, Tetrahedron Letters, 1989, 30(20), 2615-16

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Methyl iodide ,  Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol ,  1,4-Dioxane
Reference
Carbonylation of vinyl halides with carbonylcobalt
Miura, Masahiro; et al, Journal of the Chemical Society, 1989, (1), 73-6

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Methyl iodide ,  Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol ,  1,4-Dioxane
Reference
Carbonylation of vinyl halides with carbonylcobalt
Miura, Masahiro; et al, Journal of the Chemical Society, 1989, (1), 73-6

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Heptane
1.2 Reagents: Methyllithium Solvents: Diethyl ether ,  Heptane ;  25 °C
1.3 -30 °C → -10 °C
1.4 Reagents: Hydrogen ion Solvents: Water
Reference
Syntheses using alkyne-derived alkenyl- and alkynylaluminum compounds
Zweifel, George; et al, Organic Reactions (Hoboken, 1984, 32,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Manganese Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  Bathocuproinesulfonate Solvents: Dimethylformamide ;  36 h, 2 MPa, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Crystalline Polyesters from CO2 and 2-Butyne via α-Methylene-β-butyrolactone Intermediate
Xu, Yue-Chao; et al, Macromolecules (Washington, 2016, 49(16), 5782-5787

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Water Solvents: Water
Reference
The preparation of tiglic and angelic acids and esters
Buckles, Robert E.; et al, Journal of Organic Chemistry, 1950, 15, 680-4

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Palladium trifluoroacetate ;  10 min, 10 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, 10 °C
Reference
Palladium(II)-catalyzed selective oxidation of α,β-unsaturated aldehydes to α,β-unsaturated carboxylic acids with hydrogen peroxide
Kon, Yoshihiro; et al, Chemistry Letters, 2009, 38(5), 430-431

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Triethylamine Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: Dimethylformamide ;  20 h, 100 °C
Reference
Palladium catalyzed carbonylations of alkenyl halides with formic acid to get corresponding α,β-unsaturated carboxylic acids and esters
Bartal, Brigitta; et al, Molecular Catalysis, 2019, 467, 143-149

Synthetic Circuit 11

Reaction Conditions
Reference
Cytotoxic pyranocoumarins from the aerial parts of Peucedanum japonicum
Duh, Chang Yih; et al, Phytochemistry, 1991, 30(8), 2812-14

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Hexamethylphosphoramide
Reference
A secoiridoid and other constituents of Gonocaryum calleryanum
Chan, Yu Yi; et al, Phytochemistry, 1998, 47(6), 1073-1077

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Magnesium oxide ;  1 h, 200 °C
Reference
Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks
Zhou, Zhiyao ; et al, Nature Chemistry, 2023, 15(6), 856-861

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of γ-Lactams from Acrylamides by Single-Carbon Atom Doping Annulation
Fujimoto, Hayato ; et al, Journal of the American Chemical Society, 2023, 145(36), 19518-19522

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Enantioselective Synthesis of α-Chiral Amides by Catalytic Hydrogenation with Iridium N,P-Complexes
Peters, Bram B. C. ; et al, Synlett, 2023, 34(12), 1519-1523

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Ruthenium-Catalyzed C-H Allylation of Alkenes with Allyl Alcohols via C-H Bond Activation in Aqueous Solution
Wu, Xiaowei; et al, Journal of Organic Chemistry, 2018, 83(19), 12094-12102

trans-2,3-Dimethylacrylic acid Raw materials

trans-2,3-Dimethylacrylic acid Preparation Products

trans-2,3-Dimethylacrylic acid Suppliers

TAIZHOU ZHICHENG CHEMICALS AND TECHNOLOGY CO., LTD.
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Changsha Chemoway Imp&Exp Co.,Ltd
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Shanghai Aladdin Biochemical Technology Co., Ltd
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A LA DING
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